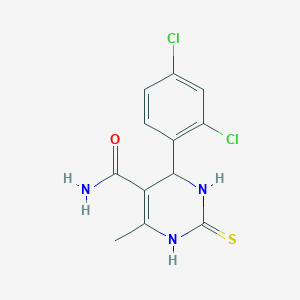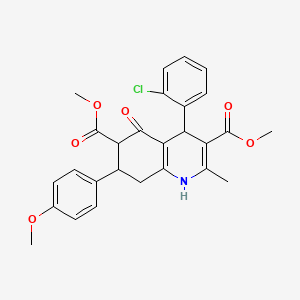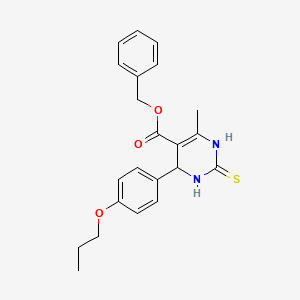![molecular formula C18H19IN2OS B4049972 N-{[2-(butan-2-yl)phenyl]carbamothioyl}-3-iodobenzamide](/img/structure/B4049972.png)
N-{[2-(butan-2-yl)phenyl]carbamothioyl}-3-iodobenzamide
Descripción general
Descripción
N-{[2-(butan-2-yl)phenyl]carbamothioyl}-3-iodobenzamide is an organic compound that belongs to the class of carbamothioyl derivatives. This compound is characterized by the presence of a carbamothioyl group attached to a phenyl ring, which is further substituted with a butan-2-yl group and an iodine atom on the benzamide moiety. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.
Aplicaciones Científicas De Investigación
N-{[2-(butan-2-yl)phenyl]carbamothioyl}-3-iodobenzamide has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential as a biochemical probe to study protein-ligand interactions and enzyme inhibition.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of novel materials with specific electronic, optical, or mechanical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-{[2-(butan-2-yl)phenyl]carbamothioyl}-3-iodobenzamide typically involves the reaction of 3-iodobenzoic acid with 2-(butan-2-yl)aniline in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt). The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The resulting intermediate is then treated with thiophosgene to introduce the carbamothioyl group, followed by purification through recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. The use of automated systems for reagent addition and temperature control ensures consistent product quality and yield. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can enhance the sustainability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
N-{[2-(butan-2-yl)phenyl]carbamothioyl}-3-iodobenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride (LiAlH4) can convert the carbamothioyl group to a thiol or thioether.
Substitution: The iodine atom on the benzamide moiety can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols to form corresponding substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; aqueous or organic solvent; room temperature to reflux.
Reduction: Lithium aluminum hydride, sodium borohydride; anhydrous ether or tetrahydrofuran (THF); low to moderate temperature.
Substitution: Amines, thiols; polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO); room temperature to moderate heat.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, thioethers.
Substitution: Amino-substituted or thio-substituted benzamides.
Mecanismo De Acción
The mechanism of action of N-{[2-(butan-2-yl)phenyl]carbamothioyl}-3-iodobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamothioyl group can form covalent bonds with nucleophilic residues in the active site of enzymes, leading to inhibition of enzyme activity. Additionally, the iodine atom may enhance the compound’s binding affinity through halogen bonding interactions. These interactions can modulate various biochemical pathways, resulting in the compound’s observed biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- **N-{[2-(butan-2-yl)phenyl]carbamothioyl}-3,5-dichloro-2-methoxybenzamide
- **N-{[2-(butan-2-yl)phenyl]carbamothioyl}-2,2-diphenylacetamide
Uniqueness
N-{[2-(butan-2-yl)phenyl]carbamothioyl}-3-iodobenzamide is unique due to the presence of the iodine atom, which imparts distinct chemical reactivity and biological activity compared to its analogs The iodine atom can participate in halogen bonding, influencing the compound’s binding interactions with biological targets
Propiedades
IUPAC Name |
N-[(2-butan-2-ylphenyl)carbamothioyl]-3-iodobenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19IN2OS/c1-3-12(2)15-9-4-5-10-16(15)20-18(23)21-17(22)13-7-6-8-14(19)11-13/h4-12H,3H2,1-2H3,(H2,20,21,22,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDKZDUMFQMXXLI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC=CC=C1NC(=S)NC(=O)C2=CC(=CC=C2)I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19IN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(2,5-dichlorophenyl)sulfonyl]-N-(1-phenylethyl)piperidine-4-carboxamide](/img/structure/B4049894.png)


![3-[(1-benzyl-2-methyl-4-nitro-1H-imidazol-5-yl)amino]-1-propanol](/img/structure/B4049909.png)
![1-[3-Fluoro-4-[4-(2-fluorobenzoyl)-3-methylpiperazin-1-yl]phenyl]ethanone](/img/structure/B4049910.png)
![3-{1-[2,4-bis(allyloxy)benzyl]pyrrolidin-2-yl}-4-methyl-1,2,5-oxadiazole](/img/structure/B4049920.png)
![2-[4-{[1-(3-methylphenyl)-1H-imidazol-2-yl]methyl}-1-(3-thienylmethyl)-2-piperazinyl]ethanol](/img/structure/B4049925.png)

![2-(2-ethylphenyl)-6-(4-morpholinyl)-5-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B4049949.png)
![(3E)-5-(3,4-dimethylphenyl)-3-[(4-methoxy-3-nitrophenyl)methylidene]furan-2-one](/img/structure/B4049952.png)
![2-(2,3-dimethylphenoxy)-N-[4-(1-piperidinylsulfonyl)phenyl]propanamide](/img/structure/B4049960.png)
![3-[3-(4H-1,2,4-triazol-4-yl)phenyl]quinoline](/img/structure/B4049969.png)
![ethyl 1-[1-(4-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]piperidine-3-carboxylate](/img/structure/B4049977.png)

